2-(3,4-dimethoxyphenyl)-2-oxoacetic acid - 4732-70-1

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

Catalog Number: EVT-436753
CAS Number: 4732-70-1
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-cancer agents: Researchers have investigated the potential of 3,4-dimethoxyphenyl derivatives as anticancer agents. For example, compound 12, a benzimidazole derivative, exhibited potent cytotoxicity against A549 lung cancer cells. [ [] ]
  • Anti-ulcer agents: Several papers explore the anti-ulcer properties of 3,4-dimethoxyphenyl derivatives. Compound DQ-2511 demonstrated significant inhibitory effects on various experimental gastric and duodenal ulcers in rats. [ [] ] Similarly, KM-1146 showed promising anti-ulcer and cytoprotective effects in rat models. [ [] ]
  • Tyrosinase inhibitors: 2,3-dihydro-1,5-benzothiazepine derivatives incorporating the 3,4-dimethoxyphenyl moiety were evaluated as potential tyrosinase inhibitors, exhibiting moderate to good inhibitory activity. [ [] ]
  • Fungicides: Compound 5, a morpholine derivative, displayed promising fungicidal activity against tomato late blight. [ [] ]
  • Building blocks in organic synthesis: The synthesis of various heterocyclic compounds, including erythrinane derivatives [ [] ] and tetrahydroisoquinoline derivatives [ [, , ] ], utilized 3,4-dimethoxyphenyl-containing precursors.

(E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one

Compound Description: This compound is an α-methylated chalcone that exhibits photochromic properties. It undergoes a reversible E→Z isomerization upon irradiation with specific wavelengths of light. This process is accompanied by a conformational switch from the E-form in its preferred s-trans conformation to the Z-form in a distorted s-cis conformation (Es-c→Zs-t) []. It is highly stable under UV irradiation and resistant to fatigue and oxygenation [].

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: This compound represents the tetrahydroisoquinoline core structure []. It was synthesized using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization [].

Relevance: Although structurally distinct from Glyoxylic acid, (3,4-dimethoxyphenyl)-, this compound is related because it is synthesized via a process that utilizes a key intermediate, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, which incorporates the 3,4-dimethoxyphenyl moiety. This shared structural feature connects both compounds [].

2-(3,4-Dimethoxyphenyl)benzazoles

Compound Description: This class of compounds, particularly those containing two chlorine atoms at the 5(4) and 7(6) positions of the benzene moiety, demonstrated significant cytotoxicity against A549 cancer cells [].

Relevance: This group of compounds shares the 2-(3,4-dimethoxyphenyl) substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The primary structural difference lies in the presence of a benzimidazole or imidazopyridine moiety linked to the phenyl ring, replacing the carboxylic acid group found in Glyoxylic acid [].

Compound Description: This novel pyrimidine derivative shows promise in treating chronic traumatic encephalopathy by restoring brain cell activity and maintaining mitochondrial function [].

Relevance: This pyrimidine derivative and Glyoxylic acid, (3,4-dimethoxyphenyl)-, both feature a 3,4-dimethoxyphenyl group. The structural distinction arises from the presence of a complex pyrimidine-benzenesulfonamide unit attached to the phenyl ring, replacing the carboxylic acid group found in the target compound [].

(S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872)

Compound Description: LU 302872 acts as a potent, orally active mixed endothelin A (ET(A))/ET(B) receptor antagonist. It exhibits significant affinity for both ET(A) and ET(B) receptors [].

Relevance: This compound is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, through the presence of a 3,4-dimethoxyphenyl group connected by an ethoxy linker. Unlike the carboxylic acid group in the target compound, LU 302872 features a diphenylpropionic acid moiety linked to the ethoxy group, making it a distinct structure [].

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide

Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon treatment with toluene-p-sulphonic acid, it undergoes double cyclization to yield the erythrinane skeleton [].

Relevance: This molecule is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, through the presence of a 2-(3,4-dimethoxyphenyl)ethyl substructure. The difference lies in the complex acetamide and cyclohexenyl groups attached to the ethyl chain, in contrast to the carboxylic acid group present in the target compound [].

NC-1100 [1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride]

Compound Description: NC-1100 exhibits antiulcer properties by modulating the metabolism of neuroactive amino acids, particularly gamma-aminobutyric acid (GABA), in the brain [].

Relevance: NC-1100 is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, through the shared 3,4-dimethoxyphenyl moiety. The distinction arises from the presence of a complex ethanol-piperazine structure linked to the phenyl ring, which replaces the carboxylic acid group found in Glyoxylic acid [].

(Z)-3-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-2-propenoic acid

Compound Description: This compound is a derivative of 3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-2-propenal and serves as a basis for understanding the stereochemistry of these derivatives [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The key structural difference is the presence of a propenoic acid group attached to the phenyl ring via a methoxyphenoxy linker, as opposed to the carboxylic acid group directly attached to the phenyl ring in the target compound [].

Compound Description: DQ-2511 demonstrates potent antiulcer activity against various experimental gastric and duodenal ulcers in rats. It exhibits efficacy comparable to or greater than cimetidine, a known H2-receptor antagonist [].

Relevance: DQ-2511 is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, through the common 3,4-dimethoxyphenyl substructure. The key difference is the presence of a complex carbamoyl-methyl-amino-benzamide moiety linked to the ethyl group, replacing the carboxylic acid group found in the target compound [].

Compound Description: This compound is an intermediate utilized in photocyclization reactions [].

Relevance: This compound shares the (S)-3-(3,4-dimethoxyphenyl) substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The primary structural difference is the substitution of the carboxylic acid group in Glyoxylic acid with a propionic acid methyl ester moiety, along with the presence of a dihydro-isoindol-2-yl group linked to the propionic acid chain [].

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

Compound Description: This chiral compound is obtained through the desymmetrization of a ring-fused imide using a chiral lithium amide base [].

Relevance: This compound is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, by the shared presence of a 2-(3,4-dimethoxyphenyl)ethyl substructure. The distinction arises from the presence of a complex dioxo-octahydro-isoindole carboxylic acid methyl ester moiety attached to the ethyl group, replacing the carboxylic acid group found in the target compound [].

2-(3,4-Dimethoxyphenyl)-5-methyl-thiazolidine-4-one (KM-1146)

Compound Description: KM-1146 exhibits significant gastroprotective and antiulcer properties in rats, potentially surpassing the effects of cimetidine [].

Relevance: KM-1146 shares the 2-(3,4-dimethoxyphenyl) group with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a 5-methyl-thiazolidine-4-one ring system directly linked to the phenyl ring, replacing the carboxylic acid group in the target compound [].

2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (Compound 2)

Compound Description: This benzothiazepine derivative exhibits potent inhibitory activity against mushroom tyrosinase []. Kinetic studies identified it as a mixed-type tyrosinase inhibitor [].

Relevance: This compound is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, due to the shared 3,4-dimethoxyphenyl substructure. The main difference lies in the presence of a dihydrobenzo[b][1,4]thiazepine moiety with a p-tolyl substituent, attached to the phenyl ring. This complex structure replaces the carboxylic acid group present in Glyoxylic acid [].

7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde

Compound Description: This benzofuran derivative exhibits potential anticancer and antibacterial activities. Docking studies suggest it has a strong affinity for specific cancer cell and bacterial biomarkers [].

Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a 7-methoxy-1-benzofuran-5-carbaldehyde moiety attached to the phenyl ring, replacing the carboxylic acid group present in Glyoxylic acid [].

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound is characterized by its crystal structure, which reveals intermolecular hydrogen bonding patterns and weak π–π interactions [].

Relevance: This compound shares a structural similarity with Glyoxylic acid, (3,4-dimethoxyphenyl)-, in the 2-(3,4-dimethoxyphenyl)ethyl fragment. The main structural difference lies in the presence of a complex bromo-methylsulfamoyl-methylbenzoic acid moiety linked to the ethyl chain, in contrast to the simple carboxylic acid group present in Glyoxylic acid [].

5-Ethyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Compound Description: This compound represents the first reported 5H-2,3-benzodiazepine derivative []. It was synthesized from a corresponding 2-benzopyrylium salt via reaction with hydrazine hydrate [].

1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane

Compound Description: This compound is formed as a minor product in a free radical process involving the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The key structural difference is that two 3,4-dimethoxyphenyl units are linked through a 1,2-dicyanoethane bridge, whereas in Glyoxylic acid, there's a single 3,4-dimethoxyphenyl unit attached to a carboxylic acid group [].

2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids

Compound Description: These compounds represent a series of derivatives with variations in the position of the methoxy groups on the phenyl ring attached to the triazole ring [].

4-[4-(3, 4-dimethoxyphenyl)-2-methyl-thiazole-5-carbonyl]morpholine (Compound 5)

Compound Description: This compound displays notable fungicidal activity, achieving 90% control of tomato late blight at a concentration of 300 g a.i./ha [].

Relevance: This compound shares the 3,4-dimethoxyphenyl group with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The key structural distinction lies in the presence of a 2-methyl-thiazole-5-carbonyl-morpholine moiety attached to the phenyl ring, while Glyoxylic acid has a carboxylic acid group directly attached [].

2-Amino-4-aryl-3-cyano-6-(3,4-dimethoxyphenyl)pyridines and 4-Aryl-3-cyano-6-(3,4-dimethoxyphenyl)-2(1H)-pyridinones

Compound Description: These compounds represent a series of tautomers with variations in the aryl substituent at the 4-position of the pyridine ring [].

Relevance: These pyridine and pyridinone derivatives share the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a substituted pyridine or pyridinone ring linked to the phenyl ring, replacing the carboxylic acid group found in the target compound [].

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: A novel synthesis method for this compound has been developed, offering advantages such as simple operation, easy separation, and high yield, making it suitable for large-scale industrial production [].

(Z)-2-(6,7-dimethoxytetrahydroisoquino-1-ylidene)-[2-(3,4-dimethoxyphenyl)-ethyl]-acetamide (Compound 3)

Compound Description: Compound 3 was obtained unexpectedly during an attempt to synthesize a bis-tetrahydroisoquinoline derivative via a twofold Bischler-Napieralski cyclization [].

Compound Description: This is a complex erbium(III) coordination compound incorporating multiple 2-(3,4-dimethoxyphenyl)acetate ligands and 1,10-phenanthroline ligands [].

Relevance: This complex shares the 3,4-dimethoxyphenyl substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-, as part of its 2-(3,4-dimethoxyphenyl)acetate ligands. The major difference lies in the presence of the erbium(III) metal center and the coordination with multiple ligands, including 1,10-phenanthroline, which are not present in the target compound [].

Methyl trans-3-(3,4-Dimethoxy-phenyl)glycidate (Compound 3)

Compound Description: This compound serves as a chiral building block in the synthesis of caffeic acid-derived polyethers, which possess anticancer properties. Its absolute configuration is crucial for the overall stereochemistry of the resulting polymers [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The key structural difference lies in the presence of a glycidate ring and a methyl ester group attached to the phenyl ring, unlike the carboxylic acid group directly linked to the phenyl ring in Glyoxylic acid [].

(Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid

Compound Description: This compound has a confirmed Z configuration and is a key intermediate in the synthesis of various organic compounds [].

Relevance: This compound is structurally related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, as they both share the 3,4-dimethoxyphenyl moiety. The key difference is the presence of a second 3,4-dimethoxyphenyl group and a propenoic acid moiety in this compound, while Glyoxylic acid has only one 3,4-dimethoxyphenyl unit and a carboxylic acid group [].

(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Compound Description: This compound serves as a vital precursor in the synthesis of Ivabradine, a medication used to treat heart failure and certain types of arrhythmia [, ].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a propenenitrile group attached to the phenyl ring, in contrast to the carboxylic acid group present in the target compound [, ].

4-[(3,4-Dimethoxyphenyl)azo]pyridine

Compound Description: This compound is characterized by the presence of two methoxy groups that undergo acid hydrolysis at different rates. The 4-methoxy group hydrolyzes faster than the 3-methoxy group in acidic conditions [].

Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The major difference lies in the presence of an azo group connecting the phenyl ring to a pyridine ring, replacing the carboxylic acid group present in Glyoxylic acid [].

9-(3,4-Dimethoxyphenyl)-4-p-tolyl-4,5,6,7-tetrahydrofuro[3,4-b]quinoline-1,8(3H,9H)-dione

Compound Description: This compound's molecular structure is characterized by a planar furan ring, a flattened envelope conformation of the dihydropyridine ring, and an envelope conformation of the cyclohexenone ring [].

2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline

Compound Description: This compound is synthesized through the condensation reaction of 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil [].

Relevance: This quinoxaline derivative shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference arises from the presence of a 2-(2-chlorophenyl)quinoxaline group attached to the phenyl ring, replacing the carboxylic acid group in the target compound [].

1-aralkylated tetrahydro-2-benzazepines derived from 3-(3,4-Dimethoxyphenyl)-propylamine

Compound Description: This series of compounds explores variations in the aralkyl substituent at the 1-position of the tetrahydro-2-benzazepine ring [].

6-(3,4-Dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[C][2,7]naphthyridin-6-ium Chloride (Perloline Chloride)

Compound Description: Perloline chloride is synthesized through a multi-step process involving photochemical rearrangement and reduction reactions [, ].

Compound Description: These complexes were synthesized and evaluated for their potential as urease inhibitors. The copper(II) complexes showed stronger inhibitory activity compared to the nickel(II) complex [].

(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol (Compound D)

Compound Description: This compound is a major constituent of Zingiber cassumunar Roxb., a plant traditionally used in Thai medicine for pain and inflammation relief. It exhibits anti-inflammatory properties [].

3-(3,4-dimethoxyphenyl)-1-(thiophene-2-yl)prop-2-en-1-one

Compound Description: This compound serves as a starting material in the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent antimicrobial properties [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference stems from the presence of a 1-(thiophene-2-yl)prop-2-en-1-one group attached to the phenyl ring, replacing the carboxylic acid group found in Glyoxylic acid [].

5-(3,4-Dimethoxyphenyl)-5,6-dihydrophenanthridin-6-ol

Compound Description: This compound is an analogue of perloline and has been synthesized through two independent pathways [].

Methyl 1-(3,4-Dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (S-8921) Glucuronide (S-8921G)

Compound Description: S-8921G, the glucuronide conjugate of S-8921, is a potent inhibitor of the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) and contributes to the hypocholesterolemic effect of S-8921 [, ].

6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone

Compound Description: This quinazolinone derivative was synthesized from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid using polyphosphoric acid [].

Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a quinazolinone ring with two phenyl substituents, attached to the phenyl ring. This complex structure replaces the carboxylic acid group present in Glyoxylic acid [].

2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives

Compound Description: This class of compounds, containing a thiadiazolyl-thiazolidinone core, show potential as anti-tubercular agents, possibly by inhibiting Shikimate kinase [].

Relevance: Although structurally distinct from Glyoxylic acid, (3,4-dimethoxyphenyl)-, this class of compounds is notable because one of its most active members, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one, incorporates the 3,4-dimethoxyphenyl moiety []. This shared structural feature links both compounds.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound holds potential as a hybrid drug due to the presence of methyl, methoxy, and benzyl groups, which might confer antitumor, antimalarial, and antiviral properties [].

(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone (Compound 5) and Derivatives

Compound Description: Compound 5, along with its brominated derivatives, exhibits strong antioxidant and radical scavenging properties, potentially exceeding the activities of standard antioxidants like BHA, BHT, α-tocopherol, and trolox [].

Relevance: Although structurally distinct from Glyoxylic acid, (3,4-dimethoxyphenyl)-, these compounds are relevant due to their shared use of 3,4-dimethoxyphenyl as a starting material in their synthesis [].

2,5‐Disubstituted‐1,3,4‐oxadiazole Derivatives

Compound Description: This series of compounds was designed as regioisomeric analogs of 2,5-dimethoxybenzoic acid (veratric acid). They exhibited promising anticancer and antimycobacterial activities [].

Relevance: While structurally distinct from Glyoxylic acid, (3,4-dimethoxyphenyl)-, this class of compounds is related as some members, such as 2-(3,4-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (10 i) and 2-(3,4-dimethoxyphenyl)-5-(2,4,6-trimethoxyphenyl)-1,3,4-oxadiazole (10 c), incorporate the 3,4-dimethoxyphenyl moiety []. This shared structural feature connects both compounds.

2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid Amides

Compound Description: This series of compounds demonstrates hemostatic properties, effectively reducing blood coagulation time [].

Relevance: Although structurally distinct from Glyoxylic acid, (3,4-dimethoxyphenyl)-, this group of compounds is notable because one of its most active members incorporates the 2-(3,4-dimethoxyphenyl)ethylamine moiety as a substituent []. This shared structural feature connects both compounds.

Compound Description: These dihydroisoquinoline derivatives were synthesized through the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with various aminobenzoic and aminophenylacetic acids in polyphosphoric acid [].

Relevance: These compounds are related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, as they are synthesized using 2-(3,4-dimethoxyphenyl)ethylamine as a key starting material. This shared use of a common precursor links both compounds [].

4-Substituted 3,4-dihydro-2(1H)-quinazolinones

Compound Description: These quinazolinone derivatives are synthesized via polyphosphoric acid (PPA)-induced cyclization reactions using 1-(3,4-dimethoxyphenyl)-3-phenylurea and various carboxylic acids [].

Relevance: These compounds are related to Glyoxylic acid, (3,4-dimethoxyphenyl)-, because their synthesis relies on the use of 1-(3,4-dimethoxyphenyl)-3-phenylurea, a compound containing the 3,4-dimethoxyphenyl moiety []. This shared structural feature connects both compounds.

(3,4-Dimethoxyphenyl)acetic Acid Monohydrate

Compound Description: This compound is notable for its crystal structure, which reveals intricate hydrogen bonding patterns and the formation of cyclic structures and macrocycles through O-H...O hydrogen bonds [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The key difference is the presence of an acetic acid group attached to the phenyl ring in this compound, while Glyoxylic acid has a glyoxylic acid group [].

Methyl β-(3,4-Dimethoxyphenyl) glycidate

Compound Description: This compound is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals [].

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with Glyoxylic acid, (3,4-dimethoxyphenyl)-. The structural difference lies in the presence of a glycidate ring and a methyl ester group attached to the phenyl ring, unlike the carboxylic acid group directly linked to the phenyl ring in Glyoxylic acid [].

Properties

CAS Number

4732-70-1

Product Name

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

BMGOAOMKRNIFAM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.